molecular formula C20H26N4O5S B318412 PROPAN-2-YL 2-[4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

PROPAN-2-YL 2-[4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B318412
M. Wt: 434.5 g/mol
InChI Key: SBBDBVMOFHKJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-[(4-{3-nitro-5-methyl-1H-pyrazol-1-yl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a pyrazole moiety, a benzothiophene ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-[4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple stepsCommon reagents used in these reactions include hydrazines, diazo compounds, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-[(4-{3-nitro-5-methyl-1H-pyrazol-1-yl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester group yields a carboxylic acid .

Scientific Research Applications

Isopropyl 2-[(4-{3-nitro-5-methyl-1H-pyrazol-1-yl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-[4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The pyrazole moiety can interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 2-[(4-{3-nitro-5-methyl-1H-pyrazol-1-yl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a pyrazole moiety, a benzothiophene ring, and a carboxylate ester group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C20H26N4O5S

Molecular Weight

434.5 g/mol

IUPAC Name

propan-2-yl 2-[4-(5-methyl-3-nitropyrazol-1-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H26N4O5S/c1-12(2)29-20(26)18-14-7-4-5-8-15(14)30-19(18)21-17(25)9-6-10-23-13(3)11-16(22-23)24(27)28/h11-12H,4-10H2,1-3H3,(H,21,25)

InChI Key

SBBDBVMOFHKJKH-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CCCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC(C)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1CCCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC(C)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.